molecular formula C16H10N4O8S B12684092 2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid CAS No. 31748-47-7

2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid

Cat. No.: B12684092
CAS No.: 31748-47-7
M. Wt: 418.3 g/mol
InChI Key: CAPWUCGVRLIQOU-UHFFFAOYSA-N
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Description

2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid is a synthetic azo compound characterized by a naphthalene backbone linked via an azo (-N=N- ) group to a benzenesulphonic acid derivative. Its molecular structure includes a 4-hydroxynaphthyl group, two nitro (-NO₂) substituents at the 3- and 5-positions of the benzene ring, and a sulphonic acid (-SO₃H) group, which enhances water solubility. The compound is registered under CAS number 82799-40-4 and was first documented in regulatory databases on 31 May 2018 . Azo compounds of this class are typically used as dyes or intermediates in industrial processes due to their intense coloration and stability, though specific applications for this compound require further study.

Properties

CAS No.

31748-47-7

Molecular Formula

C16H10N4O8S

Molecular Weight

418.3 g/mol

IUPAC Name

2-[(4-hydroxynaphthalen-1-yl)diazenyl]-3,5-dinitrobenzenesulfonic acid

InChI

InChI=1S/C16H10N4O8S/c21-14-6-5-12(10-3-1-2-4-11(10)14)17-18-16-13(20(24)25)7-9(19(22)23)8-15(16)29(26,27)28/h1-8,21H,(H,26,27,28)

InChI Key

CAPWUCGVRLIQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of benzenesulfonic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the diazotization of 4-hydroxy-1-naphthylamine, which is then coupled with the nitrated benzenesulfonic acid under acidic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time during the diazotization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in analytical chemistry, the azo group can form complexes with metal ions, which can be detected through colorimetric methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and regulatory differences between 2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid and analogous azo compounds identified in the evidence:

Compound Name CAS Number Key Substituents Registration Date
2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid 82799-40-4 4-hydroxy-1-naphthyl azo, 3,5-dinitrobenzenesulphonic acid 31 May 2018
2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide 26505-12-4 4-chloro-2-nitrophenyl azo, chlorinated aryl amide, ketone group 31 May 2018
2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide 31173-14-5 4-chloro-2-nitrophenyl azo, ethoxy-substituted amide, ketone group 31 May 2018
2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol 23642-66-2 Dodecylphenyl azo, xylylazo resorcinol (dual azo groups) 31 May 2018

Key Observations:

Functional Group Diversity: The target compound’s sulphonic acid group distinguishes it from amide- or alkyl-substituted analogs, likely granting superior aqueous solubility compared to hydrophobic variants like 2-[(4-dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol . Nitro groups in the target compound and its chloro-nitrophenyl analogs contribute to electron-withdrawing effects, stabilizing the azo chromophore and enhancing lightfastness.

Registration Trends :
All listed compounds share a registration date of 31 May 2018 , suggesting synchronized regulatory review or industrial synthesis timelines .

Potential Applications: Compounds with sulphonic acid groups (e.g., the target) are suited for textile dyeing or ink formulations due to solubility. Amide-containing analogs (e.g., 26505-12-4) may find use in polymer or pharmaceutical intermediates, leveraging their stability and hydrogen-bonding capacity.

Research Findings and Data Gaps

Stability and Reactivity:

  • The sulphonated benzene ring in the target compound likely increases resistance to photodegradation compared to non-sulphonated azo dyes.
  • Nitro groups may render the compound more acidic and reactive toward nucleophilic substitution, a trait absent in amide-based analogs.

Toxicity and Environmental Impact:

The presence of sulphonic acid may reduce bioaccumulation risks compared to lipophilic analogs like 23642-66-2 .

Data Limitations:

  • Evidence lacks spectroscopic, thermodynamic, or toxicity data.
  • Industrial applications remain speculative without performance studies.

Biological Activity

2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid, commonly referred to as a naphthylazo compound, is a synthetic organic dye characterized by its azo group and sulfonic acid functionality. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Understanding its biological activity is crucial for both industrial applications and health-related research.

  • Molecular Formula : C16H10N4O8S
  • Molar Mass : 418.34 g/mol
  • CAS Number : 31748-47-7
  • Synonyms : 2-(4-hydroxy-naphthylazo)-3,5-dinitro-benzenesulfonic acid

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the hydroxyl group, azo linkage, and dinitro substituents contribute to its reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of naphthylazo compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 10-20 µg/ml for these pathogens .

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMIC (µg/ml)
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
Compound CCandida albicans10

Anti-inflammatory Activity

The anti-inflammatory potential of naphthylazo compounds has been explored in various studies. For instance, certain derivatives have demonstrated significant inhibition of edema in animal models, suggesting that they may modulate inflammatory pathways effectively. In a carrageenan-induced rat paw edema test, compounds structurally similar to 2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid exhibited notable anti-inflammatory effects .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in PubMed highlighted the antimicrobial efficacy of naphthylazo derivatives against common pathogens. Compounds were tested in vitro with results indicating strong antibacterial activity correlated with the presence of the azo group .
  • Inflammation Model :
    In another study focusing on inflammation, researchers evaluated the anti-inflammatory effects of naphthylazo compounds using the carrageenan-induced paw edema model. The results showed a dose-dependent reduction in edema, indicating potential therapeutic applications for inflammatory diseases .

The biological activities of 2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid are believed to stem from its ability to interact with cellular targets:

  • Antimicrobial Mechanism : The nitro groups may contribute to reactive oxygen species (ROS) generation upon reduction within microbial cells, leading to cellular damage.
  • Anti-inflammatory Mechanism : The hydroxyl group can participate in hydrogen bonding with inflammatory mediators or enzymes involved in the inflammatory response.

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